
4-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide, also known as BNTX, is a chemical compound that has been extensively studied for its potential use in scientific research. BNTX belongs to the class of compounds known as allosteric modulators, which can affect the activity of certain receptors in the brain.
Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
4-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide: can serve as a valuable boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and its success lies in mild reaction conditions and functional group tolerance. The compound acts as an organoboron reagent, facilitating the coupling of aryl or vinyl halides with organoboronic acids or boronate esters. Researchers have tailored various boron reagents for specific SM coupling conditions, and this compound falls within that category .
Protodeboronation Strategies
Protodeboronation involves the removal of a boron moiety from a boronic ester. Researchers have explored less nucleophilic boron ate complexes to prevent unwanted side reactions. For instance, using the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium instead of phenyllithium can lead to efficient protodeboronation. This strategy has been applied in the synthesis of complex molecules, including indolizidines .
Free Radical Reactions
The benzylic position of aromatic compounds is susceptible to free radical reactions. For instance, N-bromosuccinimide (NBS) can generate succinimidyl radicals, which abstract hydrogen atoms from the benzylic position. In the case of 4-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide , the bromine atom can initiate such reactions, leading to the formation of new bonds .
Mechanism of Action
Target of Action
It’s worth noting that both indole and thiophene derivatives, which are structurally similar to the compound , have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for this compound.
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . Similarly, thiophene derivatives can undergo various reactions, including condensation reactions .
Biochemical Pathways
For example, indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
For instance, indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
properties
IUPAC Name |
4-bromo-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2S/c18-14-8-15(24-11-14)16(22)20-9-12-3-6-21(7-4-12)17(23)13-2-1-5-19-10-13/h1-2,5,8,10-12H,3-4,6-7,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAISXJLPKNASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

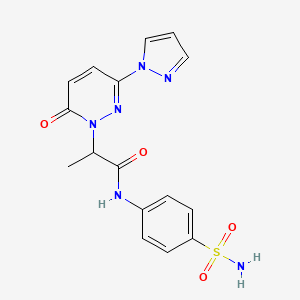

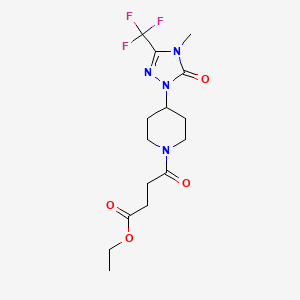
![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxybenzamide](/img/structure/B2450066.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2450067.png)
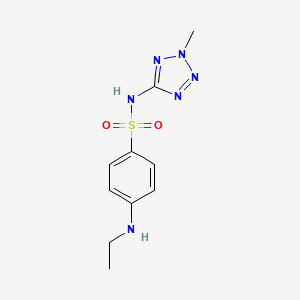

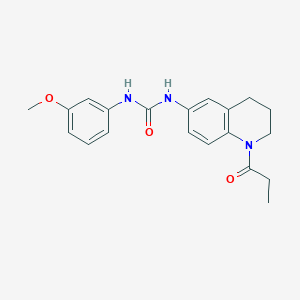
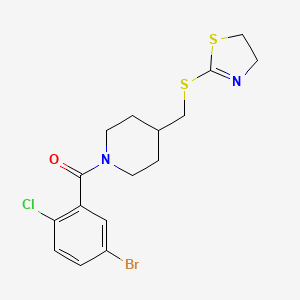
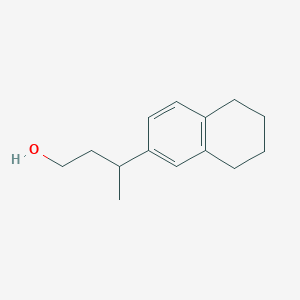
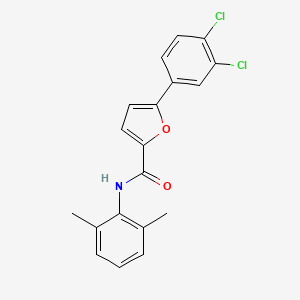
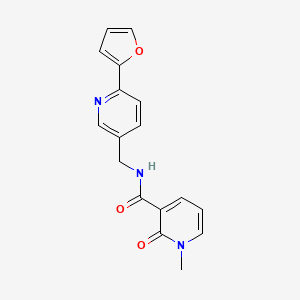
![2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2450078.png)
![2-(4-chlorophenyl)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide](/img/structure/B2450083.png)